Subamolide B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H36O4 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(3E,4R,5R)-4-hydroxy-5-methoxy-5-methyl-3-tetradecylideneoxolan-2-one |
InChI |
InChI=1S/C20H36O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(21)20(2,23-3)24-19(17)22/h16,18,21H,4-15H2,1-3H3/b17-16+/t18-,20-/m1/s1 |
InChI Key |
YLCXJNOKPGBEPM-DPBVHHOFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/1\[C@H]([C@](OC1=O)(C)OC)O |
Canonical SMILES |
CCCCCCCCCCCCCC=C1C(C(OC1=O)(C)OC)O |
Synonyms |
subamolide B |
Origin of Product |
United States |
Isolation and Characterization of Subamolide B from Natural Sources
Botanical Origin: Cinnamomum subavenium
Subamolide B is a phytochemical derived from Cinnamomum subavenium Miq., a medium-sized evergreen tree belonging to the Lauraceae family. tandfonline.comscivisionpub.com This plant species is found in central to southern mainland China, as well as in Burma, Cambodia, Taiwan, Malaysia, and Indonesia. tandfonline.comresearchgate.net C. subavenium has a history of use in traditional Chinese medicine for various ailments. tandfonline.comresearchgate.net The stems, roots, and leaves of this plant are rich sources of various bioactive compounds, including a number of butanolides, with this compound being one of the notable isolates. tandfonline.comresearchgate.net It is an isomer of Subamolide A, another butanolide found within the same plant. researchgate.netnih.gov
Extraction and Purification Methodologies
The isolation of this compound from Cinnamomum subavenium is a multi-step process involving extraction and chromatographic purification.
The general procedure begins with the air-dried stems of the plant. nih.gov A detailed extraction and purification process is outlined below:
Initial Extraction : The dried and powdered stems (e.g., 8.0 kg) are extracted multiple times with a solvent such as methanol (B129727) (e.g., 80 L x 6) at room temperature. The resulting solution is concentrated under reduced pressure to yield a crude methanol extract. nih.gov
Solvent Partitioning : The crude methanol extract is then suspended in water and partitioned with an immiscible organic solvent, typically chloroform. This liquid-liquid extraction separates compounds based on their polarity, with this compound moving into the chloroform-soluble fraction. nih.gov
Column Chromatography : The chloroform-soluble fraction is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, often using mixtures of n-hexane, ethyl acetate (B1210297), and methanol, is employed to separate the complex mixture into several less complex fractions. nih.gov
Further Chromatographic Separation : Specific fractions containing this compound undergo further purification. This involves repeated column chromatography on silica gel with eluents like n-hexane-ethyl acetate in varying ratios (e.g., 40:1, then 10:1). nih.gov
Preparative Thin-Layer Chromatography (TLC) : As a final purification step, preparative TLC is often used. A solvent system such as n-hexane-ethyl acetate (e.g., 30:1) allows for the isolation of pure this compound. nih.gov
Following these steps, a yield of this compound (e.g., 42 mg from a starting 1.31 g fraction) with a purity higher than 95% can be obtained. nih.gov
| Extraction & Purification Summary | |
| Plant Material | Air-dried stems of Cinnamomum subavenium |
| Initial Solvent | Methanol |
| Partitioning Solvent | Chloroform |
| Primary Chromatography | Silica gel column chromatography (n-hexane/ethyl acetate/methanol) |
| Secondary Chromatography | Silica gel column chromatography (n-hexane-ethyl acetate) |
| Final Purification | Preparative Thin-Layer Chromatography (n-hexane-ethyl acetate) |
Spectroscopic Elucidation Techniques Employed in Structural Confirmation
The precise chemical structure of this compound was determined through a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecule's carbon framework, the connectivity of its atoms, and its three-dimensional arrangement.
The primary techniques used for the structural elucidation of this compound include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for determining the structure of organic compounds.
¹H NMR (Proton NMR) : Identifies the different types of hydrogen atoms in the molecule and their immediate chemical environment.
¹³C NMR (Carbon-13 NMR) : Determines the number and types of carbon atoms (e.g., methyl, methylene (B1212753), methine, quaternary).
2D NMR Techniques : These experiments reveal correlations between different nuclei, which is crucial for assembling the molecular structure.
COSY (Correlation Spectroscopy) : Shows which protons are coupled to each other, typically those on adjacent carbon atoms. nih.govresearchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) : Correlates proton signals directly to the carbon atoms to which they are attached. nih.govresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which helps in connecting different fragments of the molecule. nih.govresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals which protons are close to each other in space, providing information about the stereochemistry of the molecule. nih.govresearchgate.net
Synthetic Chemistry of Subamolide B and Analogues
Strategies for the Total Synthesis of Complex Butanolides
The total synthesis of complex butanolides, such as those found in the Lauraceae family, requires sophisticated strategies to control stereochemistry and construct the densely functionalized lactone ring. General approaches often rely on retrosynthetic analysis, which breaks down the complex target molecule into simpler, more readily available starting materials. acs.org
A key challenge in the synthesis of butanolides is the stereoselective formation of the γ-butyrolactone ring. Various strategies have been developed to address this, including:
Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials from nature, such as amino acids or carbohydrates, to introduce the desired stereochemistry. For instance, a carbohydrate-derived amide has been used as both a chiral auxiliary and a proton source in the asymmetric synthesis of optically active α,γ-substituted γ-butyrolactones. researchgate.net
Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity is a powerful tool. This includes transition metal catalysis, Lewis acid catalysis, and organocatalysis for the asymmetric synthesis of α,β-unsaturated γ-lactones. sioc-journal.cn N-heterocyclic carbene (NHC) organocatalysis, for example, has been applied to the asymmetric synthesis of complex molecules containing hydrindane cores through aldol (B89426) reactions. northwestern.edu
Chemoenzymatic Synthesis: This strategy combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. Enzymes can be used for key stereoselective steps, such as the reduction of ketones or the resolution of racemic mixtures. mdpi.com For example, a chemoenzymatic total synthesis of insect pheromones (4R)-dodecanolide and (4R)-octanolide has been described. semanticscholar.org
Lactonization Strategies: The final ring-closing step to form the butanolide is critical. Common methods include oxidative lactonization of pentenoic acids, halolactonization, and acid-promoted cyclopropane (B1198618) opening. mdpi.com
The synthesis of lignan (B3055560) natural products, which often contain a γ-butyrolactone core, provides relevant examples of these strategies. Methodologies have been developed for the total synthesis of polysubstituted γ-butyrolactone lignans (B1203133) such as (−)-hinokinin and (−)-isodeoxypodophyllotoxin. researchgate.net These syntheses often involve the creation of multiple contiguous stereocenters with high control.
| Synthetic Strategy | Description | Key Reactions/Concepts | Relevant Compounds |
| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules as starting materials. | Use of carbohydrates, amino acids. | α,γ-substituted γ-butyrolactones researchgate.net |
| Asymmetric Catalysis | Employment of chiral catalysts to create stereocenters. | Transition metal catalysis, organocatalysis (e.g., NHC). sioc-journal.cnnorthwestern.edu | α,β-unsaturated γ-lactones sioc-journal.cn |
| Chemoenzymatic Synthesis | Combination of enzymatic and chemical reactions for high selectivity. | Enzymatic reductions, resolutions. mdpi.com | (4R)-dodecanolide, (4R)-octanolide semanticscholar.org |
| Lactonization Methods | Ring-closing reactions to form the lactone ring. | Oxidative lactonization, halolactonization. mdpi.com | γ-Butyrolactones mdpi.com |
| Lignan Synthesis | Strategies developed for a class of natural products containing γ-butyrolactone cores. | Control of multiple stereocenters. | (−)-Hinokinin, (−)-Isodeoxypodophyllotoxin researchgate.net |
Semisynthetic Approaches and Chemical Modifications
Semisynthesis, which utilizes naturally isolated compounds as starting materials for the production of novel analogues, is a valuable strategy in medicinal chemistry. wikipedia.org This approach can be more efficient than total synthesis for producing complex molecules and allows for the exploration of structure-activity relationships. mdpi.comnih.gov For butanolides isolated from natural sources like Cinnamomum subavenium, semisynthesis offers a pathway to generate derivatives with potentially improved biological activities. acgpubs.orgresearchgate.net
While specific semisynthetic studies on Subamolide B are not extensively reported, the chemical functionalities present in its structure—an α,β-unsaturated lactone, a long alkyl chain, and potentially hydroxyl groups in its analogues—offer several handles for chemical modification. General strategies for modifying bioactive natural products can be applied. mdpi.com
Potential modifications to the this compound scaffold could include:
Modification of the α,β-Unsaturated System: The electrophilic nature of the Michael acceptor in the α,β-unsaturated lactone is often crucial for biological activity. Modifications at the α- or β-positions could modulate this reactivity.
Alteration of the Alkyl Side Chain: The length and saturation of the alkyl side chain can be altered. For example, hydrogenation could saturate the double bonds, or cross-metathesis could be used to introduce new functional groups.
Functionalization of the Lactone Ring: Introduction of substituents, such as hydroxyl or amino groups, onto the lactone ring could lead to new analogues with different properties. The development of semisynthetic maytansine (B1676224) analogues for cancer treatment serves as a successful example of this targeted modification approach. nih.gov
The isolation of numerous butanolide analogues from Cinnamomum species, such as Subamolides A-E, suggests a natural diversity that can be expanded upon through semisynthetic efforts. researchgate.netexcli.de For instance, linderanolide B and subamolide A have been investigated for their tyrosinase inhibitory activity, and creating analogues could lead to more potent inhibitors. jst.go.jp
| Modification Site | Potential Reaction | Purpose | Example from Related Fields |
| α,β-Unsaturated System | Michael Addition | Introduce new substituents, alter electrophilicity. | Synthesis of α-methylene-γ-lactam covalent inhibitors. |
| Alkyl Side Chain | Hydrogenation | Increase saturation, alter lipophilicity. | General modification of natural products. |
| Alkyl Side Chain | Cross-Metathesis | Introduce new functional groups, change chain length. | Olefin metathesis in complex molecule synthesis. |
| Lactone Ring | Hydroxylation, Amination | Introduce new hydrogen bonding capabilities, alter polarity. | Semisynthesis of maytansine analogues. nih.gov |
Methodological Advancements in Butanolide Synthesis
The importance of the butanolide scaffold has spurred the development of new synthetic methods that offer greater efficiency, selectivity, and substrate scope. These advancements are directly applicable to the synthesis of this compound and its analogues.
Recent progress includes the development of novel cascade and tandem reactions that allow for the construction of complex molecular architectures in a single step. For example, a rhodium-catalyzed tandem cross-coupling/oxa-Michael addition/dehydrogenation process has been developed for the synthesis of γ-alkylidenebutenolides from simple vinyl carboxylic acids and alkenes. rsc.org Another method involves a TiCl4-n-Bu3N mediated cascade annulation of ketones with α-ketoesters to produce highly substituted fused γ-alkylidene-butenolides. nih.gov
Organocatalysis has also emerged as a powerful tool. Chiral bifunctional squaramide organocatalysts have been used in asymmetric cascade reactions to create spiro-fused lactone derivatives. oaepublish.com Furthermore, one-pot, multi-component reactions have been designed to construct enantiomerically pure 4,5-disubstituted γ-butyrolactones from simple starting materials. mdpi.com
Chemoenzymatic methods continue to advance, offering highly selective transformations. One-pot, two-enzyme catalytic systems have been used for the synthesis of bulky di/trisubstituted aromatic γ-butyrolactones with high enantioselectivity and diastereoselectivity. researchgate.net
A summary of recent methodological advancements is presented below:
| Methodology | Description | Key Features | Reference |
| Rhodium-Catalyzed Tandem Reaction | A one-step synthesis of γ-alkylidenebutenolides from vinyl carboxylic acids and alkenes. | Atom-economical, uses readily available starting materials. | rsc.org |
| Titanium-Mediated Cascade Annulation | A facile synthesis of highly substituted fused γ-alkylidene butenolides. | Step-economic, good substrate scope, and high yields. | nih.gov |
| Organocatalytic Cascade Reactions | Asymmetric synthesis of spiro-fused lactones using chiral organocatalysts. | High stereoselectivity, construction of complex scaffolds. | oaepublish.com |
| One-Pot Multicomponent Reactions | Construction of enantiomerically pure 4,5-disubstituted γ-butyrolactones. | Utilizes inexpensive and readily accessible starting materials. | mdpi.com |
| One-Pot Chemoenzymatic Synthesis | Sequential asymmetric reduction of γ-ketoesters using multiple enzymes. | High enantioselectivity and diastereoselectivity for bulky substrates. | researchgate.net |
| Rhodium(II)-Catalysed C–H Insertion/Olefination | A one-pot sequence for the synthesis of α-methylene-γ-butyrolactones from α-diazo(diethoxyphosphoryl)acetates. | Accesses otherwise unreactive C-H bonds. | whiterose.ac.uk |
These methodological advancements not only provide more efficient routes to known butanolides but also open up possibilities for the synthesis of novel analogues with unique structures and biological activities.
Molecular and Cellular Pharmacology of Subamolide B
Evaluation of Anti-proliferative and Cytotoxic Activities in Preclinical Models
Subamolide B, a butanolide isolated from the medicinal plant Cinnamomum subavenium, has demonstrated significant anti-proliferative and cytotoxic activities in various preclinical cancer models. nih.gov Research highlights its potential as a selective agent against malignant cells while showing limited effects on nonmalignant cell lines. nih.gov
Studies have shown that this compound exhibits selective cytotoxicity against a range of human cancer cell lines in a dose-dependent manner. nih.govresearchgate.net Its efficacy has been particularly noted in skin, colon, and urothelial cancer models.
This compound has been shown to markedly reduce the viability of human cutaneous squamous cell carcinoma (SCC) cells. nih.gov In comparative studies, the SCC12 cell line proved to be more sensitive to the cytotoxic effects of this compound than the A-431 epidermoid carcinoma cell line. nih.govresearchgate.net The half-maximal inhibitory concentration (IC₅₀) for SCC12 cells was determined to be 9.12 μM, whereas for A-431 cells, the IC₅₀ was 13.30 μM. nih.govfrontiersin.org This demonstrates a potent cytotoxic effect against cutaneous SCC cells. nih.gov The compound's cytotoxicity was found to be less pronounced in nonmalignant human skin fibroblast cell lines like CCD-966SK and WS1. nih.govbioz.com
In human malignant melanoma cell line A375, this compound also displayed significant dose-dependent cytotoxic effects. nih.govresearchgate.net The IC₅₀ value for A375 cells was reported as 17.59 μM. nih.govfrontiersin.orgunimi.it This finding indicates that this compound is an effective cytotoxic agent against melanoma cells in vitro. nih.gov
The cytotoxic potential of this compound extends to colon adenocarcinoma. Studies have evaluated its effects on the human colorectal cancer cell line SW480. nih.gov Research indicates that this compound, along with its isomer subamolide A, induces apoptosis in SW480 cells. frontiersin.orgunimi.itjrespharm.com Investigations have shown that this compound can cause DNA damage in this cell line in a dose-dependent manner. nih.gov
This compound has been reported to induce apoptosis in the human urothelial carcinoma cell line NTUB1. frontiersin.orgunimi.itinnovareacademics.in This suggests that the compound's anticancer activity is not limited to one type of cancer but may have broader applications.
Table 1: Cytotoxic Activity (IC₅₀) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (μM) |
|---|---|---|
| SCC12 | Cutaneous Squamous Cell Carcinoma | 9.12 nih.govfrontiersin.org |
| A-431 | Epidermoid Carcinoma | 13.30 nih.govfrontiersin.org |
| A375 | Melanoma | 17.59 nih.govfrontiersin.org |
| SW480 | Colon Adenocarcinoma | Data on apoptosis induction available frontiersin.orgnih.govjrespharm.com |
Beyond reducing cell viability, this compound has been shown to effectively suppress the colony-forming ability of cancer cells, a key indicator of long-term tumorigenicity. nih.gov This has been specifically demonstrated in the SCC12 cutaneous squamous cell carcinoma line. researchgate.netbioz.com After treatment with this compound for 24 hours, the cells' ability to grow into colonies was significantly diminished. bioz.com
Quantitative analysis revealed that at concentrations of 10 μM and 20 μM, this compound reduced SCC12 colony formation to 58.93% and 28.20% of the untreated control, respectively. nih.gov These results underscore the compound's ability to inhibit cancer cell proliferation and survival in a clonogenic assay. nih.govbioz.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Subamolide A |
Selective Cytotoxicity in Cancer Cell Lines
Mechanisms of Induced Cell Death by this compound
This compound, a butanolide isolated from the medicinal plant Cinnamomum subavenium, has been shown to induce cytotoxicity in cancer cells primarily through the activation of programmed cell death, or apoptosis. nih.govresearchgate.net Apoptosis is a highly regulated process essential for eliminating damaged or unwanted cells. It can be initiated through two main signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. wikipedia.orgbio-rad-antibodies.com Research indicates that this compound engages components of both pathways to bring about cell death, with the mitochondrial pathway playing a particularly crucial role. nih.govresearchgate.net
Apoptosis Induction via the Intrinsic (Mitochondrial) Pathway
The intrinsic pathway of apoptosis is triggered by intracellular stresses and converges at the mitochondrion. wikipedia.orgmdpi.com This pathway is central to the cytotoxic effects of this compound. nih.govresearchgate.net The compound initiates a cascade of mitochondrial events, including the disruption of membrane potential, release of key apoptogenic factors, activation of initiator caspases, and modulation of the B-cell lymphoma 2 (BCL-2) family of proteins. nih.govresearchgate.net
Modulation of Mitochondrial Membrane Potential
The mitochondrion is a key organelle in the regulation of cell death, and the stability of its membrane potential (ΔΨm) is critical for cellular health. frontiersin.org A loss of mitochondrial membrane potential is a common early event in the intrinsic apoptotic cascade. nih.govnih.gov While direct measurements of this compound's effect on mitochondrial membrane potential are not extensively detailed in the primary literature, its demonstrated ability to trigger downstream mitochondrial events, such as cytochrome c release, strongly implies a disruption of this potential. nih.govresearchgate.net The downstream effects observed are characteristic of cellular responses to agents that compromise mitochondrial integrity. psu.edu
Cytochrome c Release from Mitochondria
A critical step in the intrinsic apoptotic pathway is the permeabilization of the outer mitochondrial membrane, which allows for the release of proteins from the intermembrane space into the cytosol. frontiersin.orgfree.fr One of the most important of these proteins is cytochrome c. wikipedia.org Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), forming a complex known as the apoptosome, which is essential for activating the caspase cascade. mdpi.comberkeley.edu
Studies conducted on human cutaneous squamous cell carcinoma (SCC) cells (cell line SCC12) have shown that treatment with this compound leads to a dose-dependent increase in the levels of cytochrome c in the cytosol. nih.govresearchgate.netresearchgate.net This redistribution from the mitochondria to the cytosol is a hallmark of the intrinsic pathway and a direct consequence of mitochondrial disruption. nih.govembopress.org
Activation of Caspase-9
The release of cytochrome c and subsequent formation of the apoptosome leads directly to the recruitment and activation of an initiator caspase, specifically caspase-9. mdpi.comfrontiersin.org Caspase-9 activation is a pivotal point in the intrinsic pathway, as it then proceeds to activate executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell. berkeley.edu
Research has confirmed that this compound induces the proteolytic processing and activation of procaspase-9 into its active form in a dose- and time-dependent manner. nih.govresearchgate.netresearchgate.net The detection of activated caspase-9 provides strong evidence that this compound engages the intrinsic apoptotic pathway to induce cell death. nih.govresearchgate.net
Regulation of BCL-2 Family Proteins (e.g., BCL-2, BCL-xL, BAX)
The BCL-2 family of proteins are the primary regulators of the intrinsic apoptotic pathway, controlling the integrity of the outer mitochondrial membrane. oncotarget.commdpi.com This family includes both anti-apoptotic (pro-survival) members, such as BCL-2 and BCL-xL, and pro-apoptotic members, like BAX and BAK. oncotarget.com The ratio of these opposing proteins determines a cell's susceptibility to apoptosis. nih.gov
Investigations into the molecular action of this compound have revealed a significant impact on this protein family. In SCC12 cells, treatment with this compound resulted in a dose- and time-dependent decrease in the expression of the anti-apoptotic protein BCL-2. nih.govresearchgate.netresearchgate.net Conversely, the levels of another pro-survival protein, BCL-xL, and the pro-apoptotic protein BAX remained largely unchanged. nih.govresearchgate.net This specific downregulation of BCL-2 shifts the balance in favor of apoptosis. nih.gov The critical role of this regulation was further highlighted in experiments where the forced overexpression of BCL-2 significantly rescued cells from this compound-induced cytotoxicity. nih.govresearchgate.net
| Protein | Family Role | Observed Effect of this compound Treatment | Reference |
|---|---|---|---|
| BCL-2 | Anti-Apoptotic | Dose- and time-dependent downregulation | nih.govresearchgate.netresearchgate.net |
| BCL-xL | Anti-Apoptotic | Expression level was not significantly modulated | nih.govresearchgate.net |
| BAX | Pro-Apoptotic | Expression level was not significantly modulated | nih.govresearchgate.net |
Apoptosis Induction via the Extrinsic (Death Receptor) Pathway
The extrinsic pathway of apoptosis is initiated by the binding of extracellular death ligands, such as Fas ligand (FasL) or tumor necrosis factor (TNF), to their corresponding death receptors on the cell surface. creative-diagnostics.comresearchgate.net This engagement leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. researchgate.net
Evidence suggests that this compound can also trigger the extrinsic pathway. nih.govresearchgate.net Treatment with the compound has been shown to upregulate FasL and induce the proteolytic activation of caspase-8. nih.govresearchgate.net However, further mechanistic studies have indicated that this pathway may not be essential for this compound-induced cell death. nih.gov In experiments where key components of the death receptor signaling complex, such as the Fas-associated death domain (FADD) protein, were inhibited, the cytotoxic effects of this compound were not impaired. nih.govresearchgate.net This finding suggests that while this compound does activate elements of the extrinsic pathway, the intrinsic mitochondrial pathway is the dominant and indispensable mechanism driving apoptosis in response to the compound. nih.govresearchgate.net
Engagement of FasL/Fas Pathway
This compound has been shown to engage the extrinsic apoptosis pathway by influencing the FasL/Fas signaling system. nih.gov Research indicates that treatment with this compound leads to a time-dependent and dose-dependent upregulation of Fas ligand (FasL) protein expression. nih.gov This upregulation suggests an initial activation of the FasL/Fas-mediated death signaling. The Fas receptor (Fas), a member of the tumor necrosis factor receptor (TNFR) superfamily, is activated upon binding to FasL. thermofisher.comwikipedia.org This interaction typically leads to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain), which in turn recruits procaspase-8 to form the death-inducing signaling complex (DISC), initiating the caspase cascade. thermofisher.comfrontiersin.org
However, while this compound elicits the upregulation of FasL, further mechanistic studies have revealed that this pathway may not be essential for its ultimate cytotoxic effects in certain cancer cells. nih.gov Experiments using a dominant-negative mutant of FADD (dnFADD) or ectopic expression of c-FLIP (a cellular inhibitor of caspase-8) to block the FasL/Fas pathway did not significantly impair this compound-induced cell death. nih.govresearchgate.net This suggests that while the FasL/Fas pathway is activated, the primary drivers of this compound-induced cytotoxicity lie in other signaling cascades. nih.gov
Activation of Caspase-8
A key event in the apoptotic signaling induced by this compound is the activation of the initiator caspase, Caspase-8. nih.govresearchgate.net Caspase-8 is a central mediator of the extrinsic apoptosis pathway, typically activated within the DISC following FasL/Fas engagement. nih.govrndsystems.com Studies have demonstrated that treatment with this compound leads to the marked proteolytic processing of procaspase-8 into its active form. nih.govresearchgate.netnih.gov This activation is observed in a time-dependent manner, with a significant increase in cleaved caspase-8 appearing approximately 12 hours after treatment. nih.gov
Endoplasmic Reticulum (ER) Stress Response
This compound is a potent inducer of endoplasmic reticulum (ER) stress, a condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. nih.govresearchgate.netscivisionpub.com This cellular stress response is a pivotal component of its cytotoxic activity.
Upregulation of ER Stress Markers (e.g., GRP78, CHOP)
A hallmark of ER stress is the upregulation of specific marker proteins. nih.gov In response to this compound, cells exhibit a significant, dose-dependent increase in the levels of Glucose-Regulated Protein 78 (GRP78), also known as BiP, and C/EBP Homologous Protein (CHOP). nih.govresearchgate.net GRP78 is a master regulator of the UPR, acting as a sensor for misfolded proteins. nih.govnih.gov CHOP is a transcription factor that is strongly induced under conditions of prolonged ER stress and plays a critical role in mediating apoptosis. medsci.orgfrontiersin.org Immunoblot analysis confirms the elevated expression of both GRP78 and CHOP in cells treated with this compound. researchgate.net
| ER Stress Marker | Effect of this compound Treatment | Reference |
| GRP78 (BiP) | Upregulated in a dose-dependent manner | nih.govresearchgate.net |
| CHOP | Upregulated at both mRNA and protein levels | nih.govresearchgate.net |
Activation of Unfolded Protein Response (UPR) Signaling (e.g., IRE1, PERK, ATF6)
The accumulation of unfolded proteins triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis or, if the stress is too severe, initiating apoptosis. nih.govmdpi.comnih.gov The UPR is mediated by three main ER-transmembrane sensors: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). mdpi.commdpi.comfrontiersin.org this compound has been shown to activate all three branches of the UPR. nih.govresearchgate.net
IRE1 Pathway: Activation is demonstrated by the increased phosphorylation of IRE1 and the subsequent splicing of X-box binding protein 1 (XBP1) mRNA. researchgate.net
PERK Pathway: Engagement is confirmed by the phosphorylation of the eukaryotic initiation factor 2α (eIF2α), a direct downstream target of PERK. researchgate.net
ATF6 Pathway: Activation is evidenced by increased ATF6 transcriptional activity. researchgate.net
This comprehensive activation of the UPR signaling cascade underscores the significant ER stress induced by this compound. nih.govresearchgate.net
Role of CHOP in this compound-Mediated Cytotoxicity
The transcription factor CHOP is a central player in the cytotoxic effects of this compound. nih.govresearchgate.net While the UPR initially has a pro-survival role, prolonged activation leads to apoptosis, largely through the action of CHOP. medsci.orgfrontiersin.org Studies have shown that the cytotoxicity of this compound is significantly dependent on the CHOP-mediated ER stress pathway. nih.gov Crucially, the knockdown or depletion of CHOP using specific siRNA (shCHOP) has been found to markedly rescue cells from this compound-induced cell death, confirming its essential role in the process. nih.govresearchgate.net CHOP contributes to apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic factors. nih.govmdpi.com
Activation of Downstream Effector Caspases (e.g., Caspase-3, Caspase-4)
The convergence of the extrinsic and ER stress-induced apoptotic pathways leads to the activation of downstream effector caspases, which are responsible for the execution of cell death. rndsystems.commdpi.com this compound treatment results in the robust activation of Caspase-3 and Caspase-4. nih.govresearchgate.netnih.gov
Caspase-4: This caspase is particularly associated with ER stress-induced apoptosis. uniprot.org Its activation, observed through proteolytic cleavage, links the this compound-induced UPR directly to the execution phase of apoptosis. nih.govresearchgate.net Human Caspase-4 is an inflammatory caspase that can be activated by various stress signals and can cleave substrates to initiate cell death. biorxiv.orgfrontiersin.orgmdpi.com
Caspase-3: As a key executioner caspase, Caspase-3 is activated by initiator caspases like Caspase-8 and Caspase-9. mdpi.comresearchgate.net this compound induces the proteolytic processing of procaspase-3 to its active form. nih.govresearchgate.net The activation of Caspase-3 is a critical downstream event, leading to the cleavage of numerous cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), which ultimately results in the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov
The activation of these effector caspases is a definitive indicator that this compound-induced cell death occurs through apoptosis. nih.govresearchgate.net This is further substantiated by the finding that a pan-caspase inhibitor, z-VAD-fmk, can partially restore cell viability in the presence of this compound. researchgate.netnih.gov
| Activated Caspase | Pathway Association | Role | Reference |
| Caspase-8 | Extrinsic Pathway | Initiator Caspase | nih.govresearchgate.netnih.gov |
| Caspase-4 | ER Stress Pathway | Effector/Inflammatory Caspase | nih.govresearchgate.netnih.gov |
| Caspase-3 | Common Effector | Executioner Caspase | nih.govresearchgate.netnih.gov |
Partial Caspase-Dependent Mechanism of Cytotoxicity
This compound, a butanolide isolated from the medicinal plant Cinnamomum subavenium, exerts its cytotoxic effects on cancer cells, in part, through a caspase-dependent apoptotic pathway. nih.govlsmu.ltnih.gov Mechanistic studies in human cutaneous squamous cell carcinoma (SCC) cells have demonstrated that the cytotoxicity induced by this compound involves apoptosis, a form of programmed cell death. researchgate.net Evidence for this includes the observed activation of a cascade of caspase enzymes, which are central executioners of apoptosis.
Research has shown that treatment of SCC12 cells with this compound leads to the dose- and time-dependent proteolytic activation of initiator caspases-8 and -9, as well as the effector caspase-3. nih.govresearchgate.net Furthermore, the endoplasmic reticulum (ER) stress-associated caspase-4 is also activated. nih.govresearchgate.net The involvement of these specific caspases points to the engagement of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.
Crucially, the dependency on caspases for this compound-induced cell death is partial. This was substantiated in studies where the pan-caspase inhibitor, z-VAD-fmk, was used. nih.govresearchgate.net Co-treatment of SCC12 cells with z-VAD-fmk and this compound resulted in a significant, but not complete, restoration of cell viability. nih.gov For instance, in one study, the pan-caspase inhibitor reduced the percentage of apoptotic cells from approximately 32.6% to 18.6%. nih.govresearchgate.net This finding indicates that while caspase activation is a significant contributor to the cytotoxic mechanism of this compound, other non-apoptotic or caspase-independent cell death pathways are also involved. nih.gov
Table 1: Effect of Pan-Caspase Inhibitor on this compound-Induced Apoptosis in SCC12 Cells
| Treatment | Percentage of Apoptotic Cells (%) |
|---|---|
| This compound (20 µM) | 32.55 ± 3.65 |
| This compound (20 µM) + z-VAD-fmk (20 µM) | 18.6 ± 0.42 |
Data derived from studies on human cutaneous squamous cell carcinoma (SCC12) cells. nih.gov
Modulation of Intracellular Signal Transduction Pathways
This compound influences key intracellular signal transduction pathways that govern cell survival, proliferation, and death. A critical pathway modulated by this compound is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. ncl.edu.tw The MAPK family plays a pivotal role in transmitting signals from the cell surface to the nucleus, thereby regulating a wide array of cellular processes.
Involvement of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK, JNK)
Research findings indicate that this compound activates specific MAPK pathways, namely the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) pathways, to facilitate apoptosis in cancer cells. ncl.edu.tw In skin squamous cell carcinoma cells, treatment with this compound leads to a dose- and time-dependent increase in the phosphorylation of both ERK and JNK. ncl.edu.tw Phosphorylation is a key step that indicates the activation of these kinases.
The activation of the ERK and JNK pathways appears to be directly linked to the pro-apoptotic activity of this compound. ncl.edu.tw Studies have shown that the use of MAPK inhibitors can decrease the cleavage of caspases, suggesting that ERK and JNK signaling lies upstream of caspase activation in the apoptotic cascade induced by the compound. ncl.edu.tw This positions the MAPK pathways as crucial regulators of this compound-induced cell death. While the p38 MAPK pathway can also be activated, its role in this specific context appears less prominent than that of ERK and JNK. ncl.edu.tw The sustained activation of JNK, in particular, is often correlated with the onset of apoptosis. researchgate.net
Cell Cycle Perturbation Analysis
In addition to inducing apoptosis, this compound exerts its anti-cancer effects by interfering with the normal progression of the cell cycle. The cell cycle is a tightly regulated series of events that leads to cell division and replication. Disruption of this process can halt the proliferation of cancer cells.
Induction of Cell Cycle Arrest (e.g., G2/M phase)
Analysis of the cell cycle distribution in cancer cells following treatment with this compound has revealed a significant perturbation. Specifically, this compound induces cell cycle arrest at the G2/M phase in skin squamous cell carcinoma (SCC-12) cells. ncl.edu.tw The G2/M checkpoint is a critical control point that ensures a cell is ready for mitosis (M phase). An arrest at this stage prevents cells with damaged DNA from dividing, which can ultimately lead to apoptosis. frontiersin.org
This G2/M arrest is a key component of the anti-proliferative activity of this compound, working in concert with the induction of apoptosis to inhibit the growth of cancer cell populations. ncl.edu.tw The arrest is characterized by an accumulation of cells in the G2/M phase, which can be quantified using techniques like flow cytometry. ncl.edu.twmdpi.com Key regulatory proteins of the G2/M checkpoint, such as the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex, are often the targets of compounds that induce arrest at this phase. frontiersin.org
Table 2: Summary of this compound's Cellular Effects
| Cellular Process | Effect of this compound | Key Molecular Events |
|---|---|---|
| Apoptosis | Partial induction | Activation of Caspases-3, -4, -8, -9 nih.govresearchgate.net |
| Signal Transduction | Modulation | Phosphorylation/Activation of ERK and JNK ncl.edu.tw |
| Cell Cycle | Perturbation | Arrest at G2/M phase ncl.edu.tw |
Structure Activity Relationship Sar Studies of Subamolide B and Analogs
Elucidation of Pharmacophoric Features Essential for Biological Activity
A pharmacophore is the specific arrangement of steric and electronic features of a molecule that is necessary to interact with a biological target and trigger a response. nih.govd-nb.info For Subamolide B and related butanolides, the core α,β-unsaturated-γ-lactone skeleton is a key feature. rroij.com The biological activity is significantly influenced by the long aliphatic side chain attached to this lactone ring.
Key pharmacophoric features identified through various studies include:
The α,β-unsaturated lactone ring: This moiety is a critical electrophilic center, likely interacting with nucleophilic residues (such as cysteine) in target proteins. This interaction is common for butanolides and is often responsible for their cytotoxic and other biological effects.
The exocyclic methylene (B1212753) group: The C5-methylene group (=CH₂) is a crucial feature of the butanolide ring, contributing to its reactivity.
Stereochemistry: The specific 3D arrangement of atoms (stereochemistry) within the molecule can drastically affect its ability to bind to its biological target.
Molecular docking studies on the isomeric Subamolide A have shown that it can form coordinating interactions with the copper ions in the active site of human tyrosinase, highlighting the importance of the molecule's specific geometry and functional groups for enzymatic inhibition. nih.govatlantis-press.com
Comparative Analysis of Biological Activities Among Butanolide Isomers and Derivatives
Comparing this compound with its isomers and other structurally similar butanolides provides valuable insight into its unique activity profile. These comparisons help to pinpoint the specific structural motifs responsible for distinct biological outcomes.
This compound and Subamolide A are isomers, differing in their chemical structure, which leads to distinct biological activities. researchgate.net While both have been investigated for inducing apoptosis in cancer cells, their effects on other targets, such as the tyrosinase enzyme, show notable differences. researchgate.netnih.gov
Subamolide A, isolated alongside Linderanolide B from Cinnamomum subavenium, has been identified as a potent inhibitor of human tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govgoogle.com Research indicates that Subamolide A can reduce human tyrosinase activity by 50% at a concentration of 1.0 µM and effectively inhibits melanin production. jst.go.jptandfonline.com Molecular docking simulations suggest that Subamolide A blocks the copper ions within the tyrosinase active site. nih.govjst.go.jp In contrast, while this compound is a known cytotoxic agent against various cancer cells, its activity as a tyrosinase inhibitor is not as prominently reported, suggesting a divergence in the primary biological targets of these two isomers.
| Compound | Target Enzyme | Reported Activity | Source(s) |
|---|---|---|---|
| Subamolide A | Human Tyrosinase | Reduces enzyme activity by 50% at 1.0 µM concentration. | jst.go.jp |
| This compound | Human Tyrosinase | Not reported as a primary inhibitor; primarily studied for cytotoxicity. | researchgate.net |
When compared to other butanolides isolated from Cinnamomum species, this compound exhibits unique mechanisms of action.
Isokotomolide A (IKA): this compound and IKA display different anticancer mechanisms. This compound induces apoptosis in skin squamous cell carcinoma through a pathway dependent on endoplasmic reticulum (ER) stress and the activation of the CHOP protein. This is mechanistically distinct from Isokotomolide A, which primarily functions through a p53-dependent pathway to induce cell cycle arrest and apoptosis.
Tenuifolide B (TFB): Both this compound and Tenuifolide B show cytotoxic effects against cancer cells, but their potency and cell-type specificity differ. This compound has a reported IC₅₀ value of 17.59 µM against the human melanoma cell line A375. researchgate.netnih.gov In comparison, Tenuifolide B demonstrates more potent activity against certain oral cancer cell lines, with IC₅₀ values of 4.67 µM in Ca9-22 cells and 7.05 µM in CAL 27 cells. mdpi.com This suggests that the structural differences between the two molecules lead to varied efficacy against different types of cancer.
| Compound | Cancer Cell Line | Activity (IC₅₀) | Treatment Time | Source(s) |
|---|---|---|---|---|
| This compound | A375 (Melanoma) | 17.59 µM | 48 h | researchgate.netnih.gov |
| This compound | SCC12 (Skin Squamous Cell Carcinoma) | 9.12 µg/mL | Not Specified | researchgate.net |
| Tenuifolide B | Ca9-22 (Oral Cancer) | 4.67 µM | 24 h | mdpi.com |
| Tenuifolide B | CAL 27 (Oral Cancer) | 7.05 µM | 24 h | mdpi.com |
| Isokotomolide A | Hep G2 (Hepatoma) | 37.5 µM | 18 h | nih.gov |
Rational Design and Synthesis of Modified this compound Analogues
The insights gained from SAR studies provide a foundation for the rational design and synthesis of novel this compound analogues. acs.org The goal of such medicinal chemistry efforts is to create modified compounds with improved properties, such as greater potency, higher selectivity for cancer cells, or different mechanisms of action. gardp.org
The process typically involves:
Identifying the Pharmacophore: Based on the SAR data, the essential pharmacophoric features of this compound are identified.
Hypothesizing Modifications: Chemists propose specific structural changes to enhance activity. For this compound, this could involve:
Altering the length or functionality of the C3 aliphatic side chain to optimize lipophilicity and target interaction.
Substituting the exocyclic methylene group to modulate reactivity.
Introducing new functional groups (e.g., hydroxyls, halogens) onto the side chain or lactone ring to create new interaction points with the biological target.
Chemical Synthesis: The designed analogues are then synthesized in the laboratory.
Biological Evaluation: The new compounds are tested to determine if the modifications resulted in the desired change in biological activity.
This iterative cycle of design, synthesis, and testing is fundamental to drug discovery and allows for the systematic optimization of a lead compound like this compound. nih.gov
Preclinical Pharmacological Investigations and in Vivo Model Systems Mechanistic Focus
Advanced In Vitro Models for Pathway Validation
Subamolide B has been the subject of detailed preclinical investigations using advanced in vitro models to elucidate its mechanisms of action, particularly concerning its cytotoxic effects on cancer cells. Studies have utilized various human cancer cell lines to validate the specific molecular pathways through which this compound exerts its activity.
Research has demonstrated that this compound is a potent inducer of cytotoxicity in several human cutaneous squamous cell carcinoma (SCC) and melanoma cell lines, while notably sparing nonmalignant cells. nih.govresearchgate.net The human cutaneous SCC cell line, SCC12, has been used as a primary model for in-depth mechanistic inquiries. researchgate.net In these models, this compound was found to induce cell death through multiple, interconnected pathways. nih.gov
The primary mechanisms identified involve the induction of apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, as well as through endoplasmic reticulum (ER) stress. nih.gov
Extrinsic Pathway: Treatment of SCC12 cells with this compound led to a significant upregulation of Fas ligand (FasL), indicating the engagement of the FasL/Fas death receptor pathway. This activation initiates a signaling cascade that culminates in the activation of caspase-8. nih.govresearchgate.net
Intrinsic (Mitochondrial) Pathway: A key finding is the ability of this compound to modulate proteins in the B-cell lymphoma 2 (BCL-2) family. Specifically, it dose-dependently downregulates the anti-apoptotic protein BCL-2. nih.govresearchgate.net This disruption of mitochondrial outer membrane potential leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9. nih.govresearchgate.net
Endoplasmic Reticulum (ER) Stress Pathway: this compound also induces ER stress, triggering the Unfolded Protein Response (UPR). nih.gov Evidence for this includes the activation of the IRE1 and ATF6 branches of the UPR signaling pathway. A critical consequence of this prolonged ER stress is the upregulation of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP). nih.govnih.gov Depletion of CHOP was shown to significantly rescue cells from this compound-induced cytotoxicity, highlighting the central role of this pathway. nih.gov
These pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-4, leading to programmed cell death. researchgate.net The involvement of apoptosis is further confirmed by experiments showing that a pan-caspase inhibitor, z-VAD-fmk, can partially restore cell viability after treatment with this compound. researchgate.netnih.gov
Table 1: In Vitro Cytotoxicity of this compound on Human Skin Cancer Cell Lines This interactive table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cell lines after 24 hours of treatment.
| Cell Line | Cancer Type | IC50 (μM) | Citation |
|---|---|---|---|
| SCC12 | Cutaneous Squamous Cell Carcinoma | 9.12 | nih.gov |
| A-431 | Epidermoid Carcinoma | 13.30 | nih.gov |
Use of Relevant Animal Models for Mechanistic Efficacy (e.g., Zebrafish for related butanolides)
While extensive in vivo studies focusing specifically on the mechanistic efficacy of this compound are not widely documented in the reviewed literature, the use of animal models is a crucial next step following promising in vitro findings. For butanolides and related compounds isolated from natural sources, the zebrafish (Danio rerio) has emerged as a relevant and powerful in vivo model system. mdpi.com
Zebrafish are increasingly utilized in drug discovery and toxicology for several reasons:
Genetic Homology: Approximately 70% of human genes have a counterpart in the zebrafish genome, and 84% of genes known to be associated with human diseases have a zebrafish orthologue. conductscience.comresearchgate.net This genetic similarity makes them suitable for studying human disease pathways.
Rapid Development and Optical Clarity: The embryos develop externally and are transparent, allowing for real-time, non-invasive imaging of organ development and cellular processes, including angiogenesis and cell migration. conductscience.comnih.gov
High-Throughput Screening: Their small size and rapid generation of a large number of offspring make them ideal for high-content screening of compounds for efficacy and toxicity. mdpi.comconductscience.com
For related butanolides from the Cinnamomum genus, such as Subamolide A, the zebrafish model has been used to assess toxicity and bioactivity. jst.go.jp Studies on other butanolides have successfully used zebrafish to evaluate activities such as anti-inflammatory effects, neuroprotective potential against cognitive deficits, and inhibition of melanogenesis, demonstrating the model's utility for this class of compounds. jst.go.jpfrontiersin.orgresearchgate.net Therefore, the zebrafish represents a highly relevant and mechanistically informative animal model for future in vivo efficacy studies of this compound, particularly for investigating its anti-cancer and anti-inflammatory potential.
Identification and Validation of Pharmacodynamic Biomarkers
Pharmacodynamic (PD) biomarkers are measurable indicators that demonstrate a molecular or cellular response to a therapeutic agent, providing crucial evidence of target engagement and biological effect. wikipedia.orgcancer.gov Based on the in vitro mechanistic studies of this compound, several key proteins and cellular events have been identified that serve as robust PD biomarkers for its activity. nih.gov These biomarkers validate that the compound is acting on its intended pathways.
The validation of these biomarkers is primarily derived from immunoblotting and gene expression analyses in cell-based models following treatment with this compound. nih.govresearchgate.net Changes in the levels or activation status of these molecules provide a quantitative measure of the compound's biological effects.
Key pharmacodynamic biomarkers for this compound include:
Apoptosis Pathway Markers: The upregulation of FasL serves as a biomarker for the activation of the extrinsic apoptosis pathway. nih.gov For the intrinsic pathway, the downregulation of BCL-2 and the subsequent cytosolic release of cytochrome c are critical indicators of mitochondrial engagement. nih.govresearchgate.net
Caspase Activation: The proteolytic cleavage and activation of initiator caspases (caspase-8, caspase-9, caspase-4) and the executioner caspase-3 are direct biomarkers of the apoptotic signaling cascade being triggered by this compound. researchgate.net
ER Stress Markers: The phosphorylation of IRE1 and the significant upregulation of the CHOP protein are specific biomarkers indicating the induction of the ER stress pathway as a mechanism of action. nih.govnih.gov
These biomarkers are essential for the preclinical development of this compound, as they can be used to confirm its mechanism of action in more complex models and potentially in future clinical settings to monitor treatment response. cancer.gov
Table 2: Key Pharmacodynamic Biomarkers for this compound Activity This interactive table details the identified molecular biomarkers, their associated pathway, and the observed effect following treatment with this compound.
| Biomarker | Pathway | Observed Effect | Citation |
|---|---|---|---|
| Fas Ligand (FasL) | Extrinsic Apoptosis | Upregulation | nih.govnih.gov |
| B-cell lymphoma 2 (BCL-2) | Intrinsic Apoptosis | Downregulation | nih.govnih.gov |
| Cytochrome c | Intrinsic Apoptosis | Release into Cytosol | nih.govnih.gov |
| Caspase-8 | Extrinsic Apoptosis | Activation (Cleavage) | nih.govresearchgate.net |
| Caspase-9 | Intrinsic Apoptosis | Activation (Cleavage) | nih.govresearchgate.net |
| Caspase-4 | ER Stress Apoptosis | Activation (Cleavage) | nih.govresearchgate.net |
| Caspase-3 | Executioner Apoptosis | Activation (Cleavage) | nih.govresearchgate.net |
| C/EBP homologous protein (CHOP) | ER Stress | Upregulation | nih.govnih.gov |
Analytical Methodologies Applied in Subamolide B Research
Chromatographic Techniques for Separation and Purification (e.g., Preparative TLC, Column Chromatography)
The isolation of Subamolide B from its natural source, the stems of Cinnamomum subavenium, is a multi-step process involving various chromatographic techniques designed to separate the compound from a complex mixture of phytochemicals. nih.govgoogle.com Chromatography is a fundamental biophysical technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.govkhanacademy.orgjournalagent.com
The initial step typically involves the extraction of dried plant material with an organic solvent like methanol (B129727). google.com This crude extract is then subjected to a series of separation procedures. A common approach involves liquid-liquid partitioning, for instance, between water and chloroform, to broadly fractionate the extract based on polarity. google.com
Following initial fractionation, column chromatography is extensively employed. journalagent.comthermopedia.com Researchers have used silica (B1680970) gel as the stationary phase, a polar adsorbent, and eluted the column with a gradient of non-polar to more polar solvents, such as a mixture of n-hexane and ethyl acetate (B1210297). nih.govgoogle.com The polarity of the mobile phase is gradually increased to sequentially elute compounds with different affinities for the silica gel. Fractions are collected and monitored, often by thin-layer chromatography (TLC), to pool those containing the compound of interest. khanacademy.org
For final purification, preparative thin-layer chromatography (TLC) is utilized. nih.govkhanacademy.org This technique operates on the same principle as analytical TLC but on a larger scale, allowing for the isolation of milligram quantities of the pure compound. nih.gov In the case of this compound, a mobile phase of n-hexane-ethyl acetate has been used to achieve final separation, yielding the compound with a purity higher than 95%. nih.gov
Spectroscopic Techniques for Structural Analysis (e.g., ¹H NMR, ¹³C NMR, COSY, NOESY, HMBC, HMQC)
Once purified, the precise chemical structure of this compound is determined using a combination of spectroscopic methods. nih.govbritannica.com Spectroscopy analyzes the interaction of molecules with electromagnetic radiation to provide detailed information about their structure and energy levels. britannica.comcpur.in
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. britannica.comresearchgate.net For this compound, a comprehensive set of one-dimensional (1D) and two-dimensional (2D) NMR experiments were conducted. nih.gov
¹H NMR (Proton NMR): This technique provides information about the chemical environment of hydrogen atoms within the molecule. savemyexams.comhmdb.cahmdb.ca
¹³C NMR (Carbon-13 NMR): This method reveals the types of carbon atoms present in the molecule. britannica.com
2D NMR Techniques: These experiments provide crucial connectivity information:
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, showing which protons are adjacent to each other. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows which protons are close to each other in space, which is critical for determining the stereochemistry of the molecule. nih.gov
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, helping to piece together the carbon skeleton. nih.gov
Together, the data from these NMR experiments, often supplemented by Mass Spectrometry (MS) for determining the molecular weight and formula, allow for the unambiguous assignment of the structure of this compound. nih.govsavemyexams.comresearchgate.net
| Technique | Purpose in Structural Elucidation | Reference |
|---|---|---|
| ¹H NMR | Determines the chemical environment and connectivity of hydrogen atoms. | nih.gov |
| ¹³C NMR | Identifies the different types of carbon atoms in the molecule. | nih.gov |
| COSY | Establishes proton-proton coupling networks. | nih.gov |
| NOESY | Determines the spatial proximity of protons, aiding in stereochemical assignment. | nih.gov |
| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | nih.gov |
| HMQC | Correlates directly attached proton and carbon atoms. | nih.gov |
| Mass Spectrometry (MS) | Determines molecular weight and elemental composition. | researchgate.net |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | researchgate.net |
Quantitative Bioanalytical Methods for In Vitro and In Vivo Studies
To investigate the biological activities of this compound, quantitative bioanalytical methods are essential for measuring its effects in cellular (in vitro) and animal (in vivo) models. mdpi.comwuxiapptec.comresearchgate.net These methods are designed to be sensitive and specific, allowing for the accurate measurement of changes in biological molecules and processes in response to the compound. bioanalysis-zone.comnih.govnih.govresearchgate.net
In in vitro studies using human cancer cell lines, several techniques have been employed to quantify the cellular response to this compound treatment:
Immunoblotting (Western Blot): This technique is used to detect and quantify specific proteins in a sample. In this compound research, it has been used to measure changes in the levels of key proteins involved in cellular stress and apoptosis, such as GRP78, CHOP, FasL, BCL-2, and various caspases. nih.govresearchgate.netresearchgate.netresearchgate.net The density of the protein bands is analyzed to determine the relative increase or decrease compared to untreated controls. researchgate.net
Semiquantitative Reverse Transcription Polymerase Chain Reaction (RT-PCR): This method is used to measure the amount of specific messenger RNA (mRNA) transcripts, providing insight into gene expression levels. researchgate.net It has been applied to assess how this compound affects the mRNA levels of genes like CHOP and FasL. nih.govresearchgate.net
Luciferase Activity Assay: This is a reporter-based assay used to study gene promoter activity. researchgate.net Researchers have used this method to determine if this compound can activate specific signaling pathways, such as the CHOP and ATF6 promoters, by measuring the light produced by the luciferase enzyme. researchgate.net
Caspase Activity Assays: To quantify the induction of apoptosis, specific assays that measure the enzymatic activity of caspases (e.g., caspases-8, -9, -4, and -3) are used. researchgate.net These assays often use a substrate that releases a fluorescent or colorimetric signal when cleaved by the active caspase.
Liquid Chromatography-Mass Spectrometry (LC-MS): While detailed in vivo pharmacokinetic studies for this compound are not extensively published, LC-MS and particularly tandem mass spectrometry (LC-MS/MS) represent the gold standard for quantifying small molecules in biological matrices like plasma, blood, or tissue. wuxiapptec.combioanalysis-zone.com This highly sensitive and selective technique would be the method of choice for determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models. bioanalysis-zone.com
Future Research Directions and Translational Perspectives Pre Clinical
Identification of Novel Molecular Targets and Signaling Pathways
Initial research has successfully delineated the primary mechanisms of Subamolide B-induced cytotoxicity, focusing on the induction of apoptosis through mitochondrial and endoplasmic reticulum (ER) stress-dependent pathways. acgpubs.orgresearchgate.netnih.gov Studies have shown that this compound treatment leads to the activation of several key signaling molecules. acgpubs.orgnih.govscivisionpub.com In human cutaneous squamous cell carcinoma (SCC) cells, the compound has been shown to upregulate Fas ligand (FasL), suppress the anti-apoptotic protein BCL-2, and trigger the release of cytochrome c from the mitochondria. researchgate.netnih.govscivisionpub.com This cascade of events culminates in the activation of initiator caspases-8 and -9, as well as executioner caspase-3 and ER stress-associated caspase-4. acgpubs.orgresearchgate.net
Furthermore, this compound is a known inducer of ER stress, evidenced by the upregulation of signature markers such as GRP78 and CHOP. nih.govresearchgate.net The activation of the unfolded protein response (UPR) signaling pathways, including the IRE1 and PERK branches, has also been documented. acgpubs.orgresearchgate.net
Future investigations should aim to broaden this understanding by identifying additional, potentially novel, molecular targets. High-throughput screening techniques, such as proteomic and transcriptomic analyses, could unveil a more comprehensive map of the cellular pathways modulated by this compound. Elucidating these broader interactions is crucial for predicting potential off-target effects and identifying patient populations that may be most responsive to treatment.
| Known Molecular Target/Pathway | Observed Effect of this compound | Cellular Consequence |
| FasL/Fas Pathway | Upregulation of FasL | Activation of extrinsic apoptosis pathway |
| Mitochondrial Pathway | Downregulation of BCL-2, Release of Cytochrome c | Activation of intrinsic apoptosis pathway |
| ER Stress Pathway | Upregulation of GRP78 and CHOP, Activation of UPR (IRE1, PERK) | Induction of ER stress-mediated apoptosis |
| Caspase Cascade | Activation of Caspase-3, -4, -8, -9 | Execution of apoptosis |
Development of Advanced this compound Analogs for Improved Potency and Specificity
While this compound has demonstrated notable cytotoxic effects, the development of analogs is a standard and crucial step in drug development to enhance therapeutic properties. nih.gov To date, specific research on the synthesis of this compound analogs is not extensively reported in the literature. However, studies on its isomer, Subamolide A, and other butanolides like Linderanolide B, have shown that even minor structural modifications can significantly impact biological activity, such as the inhibition of human tyrosinase. jst.go.jpnih.gov
Future research should focus on the rational design and synthesis of this compound analogs. This can be achieved through several strategies:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the functional groups of the butanolide core to identify which parts of the molecule are essential for its cytotoxic activity.
Molecular Docking: Utilizing computational models to predict how this compound and its potential analogs interact with their molecular targets, such as the active sites of caspases or regulatory proteins like BCL-2. jst.go.jp This can guide the synthesis of analogs with a higher binding affinity and specificity.
Combinatorial Chemistry: Creating a library of diverse this compound analogs to screen for compounds with improved potency, reduced off-target effects, and more favorable pharmacokinetic profiles.
The goal of developing advanced analogs would be to create a compound that is more potent against cancer cells while exhibiting even lower toxicity to non-malignant cells, thereby improving its therapeutic index.
Exploration of Combination Therapies with Existing Preclinical Agents
The clinical management of cancer often relies on combination therapies to maximize efficacy and overcome drug resistance. While no preclinical studies have specifically reported on combination therapies involving this compound, this represents a significant and promising area for future research. The known mechanisms of this compound suggest several rational combinations.
Given that this compound induces apoptosis via the mitochondrial and ER stress pathways, combining it with agents that target other cell survival mechanisms could lead to synergistic effects. acgpubs.orgnih.gov For example, pairing this compound with inhibitors of growth factor signaling pathways or with drugs that induce cell cycle arrest at different phases could enhance cancer cell killing.
Comprehensive Preclinical Pharmacokinetic and Metabolic Profiling in Relevant Animal Models
A significant gap in the current knowledge of this compound is the complete absence of pharmacokinetic (PK) and metabolic data. umich.edu Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is a non-negotiable step in preclinical development.
A study on a different butanolide, Butyrolactone I, in rats revealed that its metabolism primarily involved oxidation and glucuronidation, and it exhibited low oral bioavailability. mdpi.comresearchgate.net This suggests that this compound may undergo a similar metabolic fate, but dedicated studies are required to confirm this.
Future research must include comprehensive preclinical PK studies in relevant animal models, such as rodents. umich.edunih.gov These studies should aim to:
Determine key PK parameters like bioavailability, half-life, and maximum plasma concentration.
Identify the major metabolites of this compound using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). umich.edu
Assess the tissue distribution of the compound to understand its accumulation in target organs (tumors) versus non-target organs.
Investigate the primary enzymes responsible for its metabolism, which is crucial for predicting potential drug-drug interactions.
Without this data, it is impossible to design effective in vivo efficacy studies or to anticipate the compound's behavior in humans.
Addressing Current Research Gaps in Butanolide Pharmacology and Translational Potential
The journey of a natural product from a laboratory finding to a therapeutic reality is often hindered by the "translational gap," also known as the "valley of death," where promising basic science discoveries fail to translate into clinical applications. verisimlife.comfuturebridge.com this compound currently resides in this gap. While in vitro studies are encouraging, a significant amount of research is needed to move it forward. nih.govresearchgate.net
The most critical research gaps that need to be addressed include:
Lack of In Vivo Efficacy Data: There are no published studies demonstrating the anti-tumor effects of this compound in animal models of cancer. Such studies are essential to validate the in vitro findings.
Absence of Toxicology Studies: A thorough evaluation of the potential toxicity of this compound in animal models is required to establish a safe dose range for potential clinical trials.
Limited Understanding of Butanolide Pharmacology: The broader class of butanolides remains relatively understudied in terms of their pharmacology. More research into this class of compounds could provide valuable insights applicable to this compound.
Bridging these gaps will require a concerted effort from multidisciplinary research teams, integrating expertise in natural product chemistry, pharmacology, and translational medicine. nih.gov Successfully navigating these challenges will be key to determining whether this compound can fulfill its potential as a novel anticancer agent.
Q & A
Q. How can researchers address ethical considerations in this compound studies involving biological samples?
- Methodological Answer : Obtain informed consent for human cell lines (e.g., HeLa) and comply with Nagoya Protocol for plant-derived materials. Document Institutional Review Board (IRB) approvals and Material Transfer Agreements (MTAs). Use alternatives like organoids or in silico models to reduce animal testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
